molecular formula C19H15BNNa B1261212 Sodium cyanotriphenylborate CAS No. 14568-16-2

Sodium cyanotriphenylborate

Cat. No. B1261212
Key on ui cas rn: 14568-16-2
M. Wt: 291.1 g/mol
InChI Key: QNLQNWKYDWFECJ-UHFFFAOYSA-N
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Patent
US06767481B2

Procedure details

0.25 g of the product from c) was dissolved almost completely in 5 ml of methanol. 0.45 g of sodium cyanotriphenylborate was added. The mixture was stirred at room temperature for 17 h, during which the product gradually became crystalline. This product was filtered off with suction and washed with 25 ml of methanol, 25 ml of water and again with 25 ml of methanol. Drying gave 0.15 g (59% of theory) of a pale grey powder of the formula (LXXIV) with X−=NC—B(C6H5)3−.
[Compound]
Name
product
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([B-:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)#N.[Na+]>CO>[B:3]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
C(#N)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 h, during which the product gradually became crystalline
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This product was filtered off with suction
WASH
Type
WASH
Details
washed with 25 ml of methanol, 25 ml of water and again with 25 ml of methanol
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
B(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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